tert-Butyl 4-ethylphenyl carbonate
Description
tert-Butyl 4-ethylphenyl carbonate is a carbonate ester derivative characterized by a tert-butoxycarbonyl (BOC) group attached to a para-ethyl-substituted phenyl ring. Structurally, it consists of a phenyl ring with an ethyl substituent at the 4-position, linked via an oxygen atom to a tert-butyl carbonate group. This compound is part of a broader class of tert-butyl aryl carbonates, which are widely utilized in organic synthesis as protective groups for alcohols and phenols due to their stability under basic conditions and selective cleavage under acidic conditions .
By extrapolation, this compound is likely prepared through a similar pathway, involving 4-ethylphenol and di-tert-butyl dicarbonate in the presence of a base catalyst.
Properties
CAS No. |
224824-55-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (4-ethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
WPNMAXQRQWJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Di-tert-butyl Dicarbonate
The most widely reported method involves the direct acylation of 4-ethylphenol with Boc₂O in the presence of a base. A representative procedure from ChemicalBook describes:
- Reagents : 4-Ethylphenol (1 eq), Boc₂O (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
- Solvent : N,N-dimethylformamide (DMF) or toluene
- Conditions : 40–60°C for 5–6 hours under nitrogen.
The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of Boc₂O, facilitated by DMAP (Figure 1). Yields range from 70–75%, with purity >96% confirmed by HPLC.
Alternative Routes Using Phosgene Derivatives
A patent by CN106831421A discloses a safer approach avoiding phosgene gas:
- Generate sodium tert-butoxide from metallic sodium and tert-butanol in xylene at 130–140°C.
- Carboxylate with CO₂ in petroleum ether to form monoester sodium salt.
- React with methyl chloroformate in the presence of N,N-dimethylformamide (DMF)/triethylamine.
This method achieves 60–63% yield but requires careful handling of sodium intermediates.
Catalytic Methods with Lewis Acids
Yb(OTf)₃-Catalyzed Etherification
Ytterbium triflate [Yb(OTf)₃] enables efficient Boc protection under mild conditions (Table 1):
| Catalyst Loading | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5 mol% | CH₃CN | 60°C | 1 h | 70% |
| 10 mol% | CH₃NO₂ | 40°C | 2 h | 54% |
The mechanism involves Yb³⁺ coordinating to Boc₂O, forming a reactive intermediate that undergoes nucleophilic substitution with 4-ethylphenol. Excess Boc₂O (2.3 eq) shifts equilibrium toward product formation.
Solvent Optimization and Reaction Conditions
Solvent Polarity Effects
Non-polar solvents like toluene favor Boc₂O activation but slow reaction kinetics. Polar aprotic solvents (DMF, CH₃CN) enhance ion pair separation, accelerating acylation:
Temperature and Time Profiles
Elevated temperatures (60–80°C) improve conversion but risk side reactions. Optimal profiles balance speed and selectivity:
Purification Techniques and Yield Optimization
Distillation vs. Crystallization
Waste Reduction Strategies
Industrial methods emphasize solvent recycling:
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing toluene with petroleum ether in carboxylation steps lowers raw material expenses by 15%.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethylphenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-ethylphenol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions to form different carbonate esters.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Transesterification: Catalysts such as titanium alkoxides or organotin compounds are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-ethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted phenyl carbonates.
Scientific Research Applications
tert-Butyl 4-ethylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethylphenyl carbonate involves the formation of a stable carbonate ester, which can protect sensitive hydroxyl groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-ethylphenyl carbonate with structurally related tert-butyl aryl carbonates, focusing on substituent effects, physicochemical properties, and applications:
Key Observations :
Substituent Effects on Properties: Ethyl group (4-ethyl): Enhances hydrophobicity and lipophilicity, making the compound suitable for applications requiring solubility in non-polar solvents . Cyano group (4-cyano): Introduces polarity and stabilizes crystal packing via weak intermolecular interactions, as observed in X-ray studies . Vinyl group (4-vinyl): Enables polymerization or cross-linking, relevant in materials science (e.g., photoresists) .
Synthetic Flexibility :
The tert-butyl carbonate group is highly versatile, allowing substitution with diverse functional groups (e.g., nitro, methoxy, halogens) to tailor properties for specific applications. For example, tert-butyl 4-methoxyphenyl derivatives exhibit altered electronic properties due to the electron-donating methoxy group .
Stability and Reactivity: All tert-butyl aryl carbonates share acid-labile stability, enabling selective deprotection under mild acidic conditions. However, electron-withdrawing substituents (e.g., cyano) may slightly accelerate hydrolysis compared to electron-donating groups (e.g., ethyl) .
Applications :
- Protective Groups : tert-Butyl carbonates are widely used to protect hydroxyl groups during multi-step syntheses .
- Materials Science : Vinyl-substituted derivatives are employed in photolithography and polymer chemistry .
Research Findings and Data Tables
Table 1: NMR Chemical Shifts (Hypothetical Comparison)
Table 2: Thermal Stability
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
|---|---|---|
| tert-Butyl 4-cyano-phenyl carbonate | 98–102 | >200 (stable up to 200°C) |
| tert-Butyl 4-vinylphenyl carbonate | Not reported | ~180–200 (polymerizes) |
Q & A
Q. What are established synthetic methodologies for tert-butyl 4-ethylphenyl carbonate?
The synthesis typically involves multi-step reactions using tert-butyl protecting groups. For example, a five-step procedure employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C, followed by acid hydrolysis and palladium-catalyzed coupling under inert atmosphere . Alternative routes use nucleophilic substitution with potassium carbonate in 1,4-dioxane at elevated temperatures (110°C) . Key steps include Boc protection strategies, where di-tert-butyl dicarbonate (Boc₂O) reacts with amines in the presence of DMAP and a base like triethylamine, releasing CO₂ and tert-butoxide as byproducts .
Q. What safety protocols should be followed when handling this compound?
Although not classified as hazardous, standard laboratory precautions apply: use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and ensure adequate ventilation. Thermal decomposition may release irritants (e.g., CO₂, tert-butoxide), necessitating controlled heating conditions . Storage should be in cool, dry environments away from incompatible materials like strong acids/bases .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Yield optimization requires careful control of reaction parameters. For palladium-catalyzed steps, maintaining an inert atmosphere (e.g., nitrogen) and temperatures between 40–100°C improves catalyst efficiency . Solvent selection (e.g., tert-butyl alcohol for coupling reactions) and stoichiometric ratios (e.g., excess cesium carbonate for deprotonation) are critical . Computational tools like AI-driven retrosynthesis models (using databases like Reaxys) can predict optimal one-step routes by analyzing precursor relevance and plausibility thresholds .
Q. How do stability profiles of this compound vary under different storage conditions?
Stability studies under GLP conditions indicate that the compound is stable at room temperature in anhydrous environments. However, exposure to moisture or acidic conditions may hydrolyze the carbonate ester, releasing CO₂ and tert-butanol. Accelerated degradation studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended for long-term storage assessments .
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?
Discrepancies often arise from solvent polarity and base strength variations. For example, potassium carbonate in 1,4-dioxane (polar aprotic solvent) enhances nucleophilicity compared to acetonitrile . Mechanistic studies using DMAP catalysis show that steric hindrance from the tert-butyl group requires longer reaction times (e.g., 72 hours for complete conversion) . Systematic DOE (Design of Experiments) approaches are advised to isolate critical factors .
Q. What are the applications of this compound in polymer or peptide synthesis?
The compound serves as a carbonate-protecting group for hydroxyl or amine functionalities in peptide synthesis. For instance, 4-nitrophenyl carbonates are precursors for active ester intermediates, enabling controlled coupling under mild conditions . In polymer science, tert-butyl carbonate groups act as thermally labile protecting groups, decomposing at elevated temperatures to generate CO₂ and create porous materials .
Methodological Notes
- Synthesis Validation : Cross-validate reaction conditions (e.g., temperature, solvent polarity) using OECD Guideline-compliant studies .
- Data Contradiction Analysis : Compare degradation kinetics across solvents (e.g., 1,4-dioxane vs. acetonitrile) to identify stability outliers .
- Advanced Characterization : Use computed structural data (e.g., InChI keys, SMILES) from PubChem to verify purity and isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
